molecular formula C20H28O5 B14548382 Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate CAS No. 61983-61-7

Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate

Cat. No.: B14548382
CAS No.: 61983-61-7
M. Wt: 348.4 g/mol
InChI Key: KNDWZVIQOMWHAP-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, an ethyl group, and a heptanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by esterification and subsequent functional group transformations. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated systems to optimize reaction conditions and scalability. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or reagent in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact mechanism depends on the context in which the compound is used, such as a catalyst in a chemical reaction or a ligand in a biological assay.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-[2-(4-methoxyphenyl)ethyl]malonate: Similar structure but with a methoxy group instead of a methyl group.

    Diethyl 4-methylbenzylphosphonate: Contains a phosphonate group instead of a heptanedioate ester.

Uniqueness

Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61983-61-7

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate

InChI

InChI=1S/C20H28O5/c1-4-24-19(22)8-6-7-18(21)17(20(23)25-5-2)14-13-16-11-9-15(3)10-12-16/h9-12,17H,4-8,13-14H2,1-3H3

InChI Key

KNDWZVIQOMWHAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)C(CCC1=CC=C(C=C1)C)C(=O)OCC

Origin of Product

United States

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